Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is a synthetic ester derivative featuring a benzoate core substituted with a carbamoyl group linked to both furan-2-ylmethyl and thiophen-3-ylmethyl moieties.
Properties
IUPAC Name |
methyl 4-[furan-2-ylmethyl(thiophen-3-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-10-25-13-14)12-17-3-2-9-24-17/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZVYVTUDUHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzoate derivative.
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Preparation of Furan and Thiophene Intermediates
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Coupling Reaction
- The furan and thiophene intermediates are then coupled with methyl 4-aminobenzoate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
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Oxidation
- The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding epoxides and sulfoxides.
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Reduction
- Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
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Substitution
- Nucleophilic substitution reactions can occur at the benzoate ester, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Epoxides and sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has several applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
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Biology
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Medicine
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
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Industry
Mechanism of Action
The mechanism of action of Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural uniqueness lies in the dual heteroaromatic substitution (furan and thiophene). Below is a comparative analysis with key analogs:
*Calculated from molecular formula (C₁₉H₁₇NO₅S). †Data inferred from structurally similar compound in .
Key Observations :
Yield Comparison :
- The ethyl chromenone analog achieved a 75% yield after flash chromatography , whereas hydroxamic acid derivatives (e.g., 4c) require additional steps (hydrolysis, hydroxamate formation), likely reducing overall yields .
Stability and Druglikeness
- The target’s XlogP (estimated 2.8) indicates moderate lipophilicity, balancing solubility and membrane penetration.
Biological Activity
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is an organic compound notable for its complex structure, which incorporates furan and thiophene rings along with a benzoate ester. This unique arrangement has led to significant interest in its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is approximately 369.44 g/mol, and it typically exhibits a purity of around 95% in research applications. The structural features of this compound contribute to its potential biological activities, particularly its interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound possesses several notable biological activities:
- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways. Interaction studies suggest that it may act as an antagonist to specific receptors involved in inflammation, indicating its role in managing inflammatory diseases.
- Antimicrobial Activity : The presence of heterocyclic rings such as furan and thiophene suggests possible antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development.
- Enzyme Interaction : Preliminary studies indicate that this compound may interact with enzymes related to metabolic pathways. This interaction could lead to significant implications for drug development targeting metabolic disorders.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound:
- Study on Inflammatory Response Modulation : A study demonstrated that derivatives of this compound showed antagonistic effects on receptors involved in inflammatory responses, suggesting a pathway through which it could exert anti-inflammatory effects. The research indicated a reduction in pro-inflammatory cytokines when tested in vitro.
- Antimicrobial Efficacy Testing : Another research effort evaluated the antimicrobial activity of similar compounds against various pathogens. The results showed promising activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's structure.
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that certain derivatives can inhibit enzymes involved in inflammatory pathways, further supporting the compound's potential therapeutic applications in treating diseases characterized by inflammation.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 4-((furan-2-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate | Contains thiophen-2 instead of thiophen-3 | May exhibit different electronic properties due to thiophene positioning |
| Methyl 4-(furan-(3 or 5)-ylmethyl)(thiophen-(2 or 5)-ylmethyl)carbamoyl)benzoates | Variations in furan and thiophene positions | Different reactivity and stability profiles |
This table illustrates how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of structural specificity in drug design.
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-carbamoylbenzoic acid derivatives with furan-2-ylmethyl and thiophen-3-ylmethyl groups. A stepwise approach includes:
- Esterification : Methylation of 4-carboxybenzoyl chloride to form the methyl benzoate core.
- Carbamoyl Formation : Reacting the intermediate with furan-2-ylmethylamine and thiophen-3-ylmethylamine under Schotten-Baumann conditions (using phosgene or carbonyldiimidazole as coupling agents).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like N-monoalkylated intermediates. Use anhydrous solvents to prevent hydrolysis of the ester group .
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan’s β-protons at δ 6.2–6.4 ppm, thiophene’s α-protons at δ 7.1–7.3 ppm).
- FT-IR : Carbamoyl C=O stretch (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound?
Based on analogous carbamoyl esters ():
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders (acute toxicity Category 4).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior. The electron-rich furan and thiophene groups may lower LUMO energy, enhancing electrophilic reactivity.
- Solvent Effects : Simulate solvation models (PCM) to predict solubility trends in polar aprotic solvents (e.g., DMF, DMSO).
- Reactivity Hotspots : Identify nucleophilic sites (e.g., carbamoyl NH) for derivatization or polymerization studies .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
- Challenges : Disorder in the furan/thiophene substituents due to rotational flexibility; weak diffraction from light atoms (C, N, O).
- SHELX Workflow :
- Data Collection : High-resolution X-ray data (Mo-Kα radiation, 100 K temperature).
- Structure Solution : Use SHELXD for dual-space methods to resolve disordered regions.
- Refinement : SHELXL with restraints for bond lengths/angles in flexible groups.
- Validation : Check R-factor convergence (<5%) and PLATON ADDSYM for missed symmetry .
Q. How do structural modifications (e.g., replacing furan with other heterocycles) impact biological activity?
- SAR Studies : Replace furan with pyrrole or pyridine and test antimicrobial/anticancer activity via in vitro assays (e.g., MIC, MTT).
- Key Findings : Thiophene’s sulfur atom may enhance π-stacking in enzyme binding pockets, while furan’s oxygen could influence solubility.
- Data Contradictions : Conflicting IC₅₀ values may arise from assay variability (e.g., cell line differences) or impurities. Use LC-MS to verify compound integrity pre-assay .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
- Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via:
- HPLC-MS : Detect hydrolysis products (e.g., free benzoic acid).
- UV-Vis : Track absorbance changes at λ_max (~270 nm for the aromatic system).
- Contradiction Analysis : Discrepancies may stem from temperature fluctuations or ionic strength effects. Replicate experiments under controlled conditions (e.g., 25°C, 0.1 M buffer) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
